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Compound of Interest

Compound Name: 2-Methoxy-3,4-dimethylphenol

Cat. No.: B096008 Get Quote

An In-Depth Technical Guide to 2-Methoxy-3,4-
dimethylphenol
Disclaimer: Direct experimental data for 2-Methoxy-3,4-dimethylphenol is scarce in publicly

available scientific literature. This guide provides the requested structural and naming

information, supplemented with data and protocols for closely related isomers and parent

compounds to offer a comprehensive overview for research and development purposes.

Chemical Structure and IUPAC Name
The chemical compound specified is 2-Methoxy-3,4-dimethylphenol. Following the

nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC), this

name accurately describes the molecule's structure.

The structure consists of a phenol ring (a benzene ring with a hydroxyl group). The substituents

on the benzene ring are:

A methoxy group (-OCH₃) at position 2.

A methyl group (-CH₃) at position 3.

A methyl group (-CH₃) at position 4.

A hydroxyl group (-OH) at position 1 (implied by the "phenol" base name).
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The canonical SMILES representation for this structure is CC1=C(C)C=C(O)C(OC)=C1.

Physicochemical Data of Related Compounds
Due to the limited availability of specific data for 2-Methoxy-3,4-dimethylphenol, the following

table summarizes key quantitative data for the closely related isomer, 4-Methoxy-2,3-

dimethylphenol, and the parent compound, 3,4-Dimethylphenol. This allows for an informed

estimation of the properties of the target compound.

Property
4-Methoxy-2,3-
dimethylphenol

3,4-Dimethylphenol (3,4-
Xylenol)

Molecular Formula C₉H₁₂O₂ C₈H₁₀O

Molecular Weight 152.19 g/mol [1] 122.16 g/mol [2]

IUPAC Name
4-methoxy-2,3-

dimethylphenol[1]
3,4-dimethylphenol[2]

CAS Number 35355-33-0[1] 95-65-8[3][4]

Appearance Not specified
Colorless to light tan crystalline

powder or solid[2]

Boiling Point Not specified 227 °C[5]

Melting Point Not specified 63-67 °C[5]

Density Not specified 1.138 g/mL[5]

Water Solubility Not specified 0.5 g/L at room temperature[4]

LogP (Octanol/Water) 1.6[1] 2.2-2.3

Experimental Protocols
While a specific, validated synthesis protocol for 2-Methoxy-3,4-dimethylphenol is not readily

available, a plausible synthetic route can be designed based on established methods for the

synthesis of substituted phenols and methoxy-aromatics. The following is a generalized

protocol for the synthesis of a methoxy-dimethylphenol derivative from a dimethylphenol

starting material.
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Generalized Protocol for the Synthesis of a Methoxy-
Dimethylphenol Derivative
This protocol outlines a two-step process: 1) regioselective bromination of 3,4-dimethylphenol,

followed by 2) a copper-catalyzed methoxylation reaction.

Step 1: Regioselective Bromination of 3,4-Dimethylphenol

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and

under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dimethylphenol (1.0

equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform.

Cooling: Cool the solution to 0 °C using an ice bath.

Bromination: Slowly add a solution of N-Bromosuccinimide (NBS) (1.0 equivalent) in the

same solvent to the reaction mixture dropwise over 30 minutes. The hydroxyl group of the

phenol is an activating group, directing the electrophilic substitution to the ortho and para

positions. In this case, the position ortho to the hydroxyl group (position 2) is a likely site for

bromination.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure to yield the crude 2-bromo-3,4-dimethylphenol.

Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Copper-Catalyzed Methoxylation (Ullmann Condensation)

Reaction Setup: In a sealed reaction vessel, combine the purified 2-bromo-3,4-

dimethylphenol (1.0 equivalent), sodium methoxide (1.5-2.0 equivalents), a copper(I) catalyst

such as copper(I) iodide (CuI) (0.1 equivalents), and a ligand such as L-proline or 1,10-

phenanthroline (0.2 equivalents).
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Solvent: Add a high-boiling point polar aprotic solvent, such as N,N-Dimethylformamide

(DMF) or dimethyl sulfoxide (DMSO).

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

Reaction Monitoring: Monitor the formation of the product by TLC or Gas Chromatography-

Mass Spectrometry (GC-MS).

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract

with an organic solvent like ethyl acetate. Wash the combined organic extracts with water

and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under

reduced pressure, and purify the resulting crude 2-Methoxy-3,4-dimethylphenol by column

chromatography or distillation under reduced pressure.

Visualizations of Experimental and Logical
Workflows
As there are no specific signaling pathways documented for 2-Methoxy-3,4-dimethylphenol,
the following diagrams illustrate a generalized experimental workflow for its synthesis and a

logical workflow for assessing its potential biological activity, which would be a primary interest

for drug development professionals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b096008?utm_src=pdf-body
https://www.benchchem.com/product/b096008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proposed Synthesis Workflow

3,4-Dimethylphenol

Regioselective Bromination
(NBS, DCM, 0°C)

2-Bromo-3,4-dimethylphenol

Column Chromatography

Ullmann Condensation
(NaOMe, CuI, DMF, 120°C)

2-Methoxy-3,4-dimethylphenol

Column Chromatography / Distillation

Click to download full resolution via product page

A proposed two-step synthesis route for 2-Methoxy-3,4-dimethylphenol.
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General Biological Activity Screening Workflow

Test Compound
(2-Methoxy-3,4-dimethylphenol)

Cytotoxicity Assays
(e.g., MTT, LDH)

Antioxidant Activity
(e.g., DPPH, ABTS)

Anti-inflammatory Assays
(e.g., COX-2, NO inhibition)

Target Identification & Mechanism of Action

In Vivo Studies
(Animal Models)

Click to download full resolution via product page

A logical workflow for evaluating the biological potential of a novel phenolic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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